6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. Its molecular formula is , with a molecular weight of 356.22 g/mol. This compound is classified as a quinoline derivative, which is significant in medicinal chemistry due to the biological activities associated with quinoline structures.
The compound is registered under the Chemical Abstracts Service number 350998-45-7 and can be found in databases such as PubChem and BenchChem, where detailed information about its properties and synthesis methods is available . It falls under the category of organic compounds, specifically heterocyclic compounds, due to the presence of the quinoline ring system.
The synthesis of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid typically involves several multi-step organic reactions. A common synthetic route includes:
The reaction conditions, such as temperature and solvent choice, are crucial for achieving optimal yields and minimizing by-products. Common solvents include dimethylformamide and acetonitrile, while bases like potassium carbonate may be used to facilitate the reaction.
The molecular structure of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid features a quinoline ring substituted with a bromine atom and a 4-ethylphenyl group. The compound's InChI (International Chemical Identifier) is provided as follows:
The InChI Key for this compound is KLSFLDKXKIJXBG-UHFFFAOYSA-N .
The compound exhibits specific structural characteristics that influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (bromine) and electron-donating (ethyl group) substituents can affect its interaction with biological targets.
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of various biological pathways, making it a candidate for therapeutic development in medicinal chemistry.
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid is typically a solid at room temperature, exhibiting characteristics common to organic compounds. Its melting point and solubility profiles are critical for understanding its behavior in various applications.
The compound's reactivity is influenced by the presence of functional groups:
Relevant data regarding solubility, stability under different conditions, and reactivity patterns are crucial for practical applications in research .
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid has several notable scientific uses:
The synthesis of 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid leverages strategic modifications to classical Doebner and Pfitzinger reactions. The Pfitzinger reaction, involving condensation of isatin derivatives (e.g., 5-bromoisatin) with carbonyl compounds like 4-ethylacetophenone under alkaline conditions (KOH/EtOH/H₂O), yields the quinoline-4-carboxylic acid core. This method achieves moderate yields (50–65%) but faces challenges in regioselectivity when introducing bromine at C-6. To address this, a Heck coupling-based route has been optimized: A palladium-catalyzed coupling (Pd(PPh₃)₄, 5 mol%) between 6-bromo-2-methylquinoline-4-carboxylate and 4-ethyliodobenzene in DMF/H₂O (4:1) at 85°C installs the 4-ethylphenyl group. This step attains 68% yield after column chromatography, significantly improving on traditional Friedländer or Skraup syntheses for C-6 brominated quinolines [2] [7].
Alternative pathways include in situ bromination of non-brominated intermediates. For example, electrophilic bromination of 2-(4-ethylphenyl)quinoline-4-carboxylic acid using molecular bromine and FeCl₃ (Lewis acid) selectively functionalizes the C-6 position due to the electron-rich nature of the quinoline ring. However, this method risks overbromination and requires stringent temperature control (0–5°C), yielding ≤60% [5] [9]. Comparative studies show that the Heck route offers superior regiocontrol for C-6 bromination versus post-cyclization electrophilic substitution [2].
Table 1: Comparison of Synthetic Routes for Quinoline-4-Carboxylate Core
Method | Key Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Pfitzinger Reaction | Isatin + 4-ethylacetophenone/KOH | 50–65 | Moderate |
Heck Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 85°C | 68 | High |
Electrophilic Bromination | Br₂, FeCl₃, 0–5°C | ≤60 | Variable |
Bromine incorporation at C-6 is pivotal for directing further functionalization and modulating bioactivity. Two principal strategies dominate:
Lewis acid catalysis enhances EAS efficiency. FeCl₃ (10 mol%) promotes molecular bromine (Br₂) activation, enabling bromination at 25°C with 78% yield. This avoids the high temperatures (80°C) typically needed for non-catalyzed EAS, reducing decomposition risks. Kinetic studies confirm that FeCl₃ accelerates the rate-determining step (bromonium ion formation) by lowering the activation energy barrier [2] [9].
Table 2: Bromination Strategies at Quinoline C-6 Position
Method | Conditions | Yield (%) | Selectivity (C-6 vs. C-5/8) |
---|---|---|---|
Directed Ortho-Metalation (DoM) | n-BuLi, −78°C; 1,2-dibromoethane | 85 | >20:1 |
NBS/BPO Catalysis | NBS, BPO (5 mol%), CH₃CN, 25°C | 92 | 15:1 |
Lewis Acid (FeCl₃)-Mediated EAS | Br₂, FeCl₃ (10 mol%), 25°C | 78 | 10:1 |
Solvent reduction is prioritized in intermediate isolation and purification to align with green chemistry principles. Key advances include:
Purification innovations focus on minimizing chromatographic solvents:
Table 3: Solvent Reduction in Synthesis and Purification
Technique | Conditions | Solvent Reduction | Yield/Purity |
---|---|---|---|
Ball-Milling Heck Coupling | Pd/C, K₂CO₃, milling, 2 h | 100% (vs. DMF) | 70%, >99% purity |
Microwave Esterification | H₂SO₄, 200 W, 120°C, 15 min | 90% (energy) | 85% |
Aqueous Ethanol Recrystallization | 70% EtOH/H₂O, 25°C | 100% (vs. DCM/hexane) | 97% purity |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9